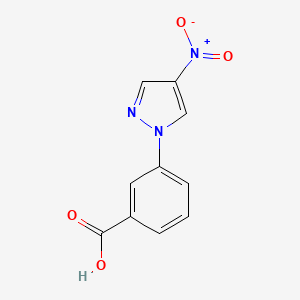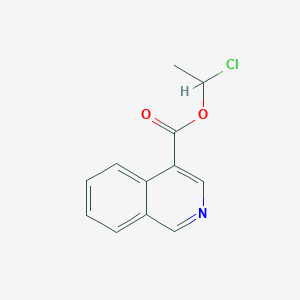
(3-(Quinolin-8-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Quinolin-8-yl)phenyl)methanol is a chemical compound that features a quinoline moiety attached to a phenyl ring, which is further connected to a methanol group. This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological and pharmacological activities. Quinoline itself is a nitrogen-containing heterocyclic aromatic compound that has been extensively studied for its therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are frequently used. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free conditions, are gaining popularity due to their environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions: (3-(Quinolin-8-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation using bromine or chlorination using thionyl chloride are typical substitution reactions.
Major Products:
Oxidation: Quinoline carboxylic acids or aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(3-(Quinolin-8-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals
Wirkmechanismus
The mechanism of action of (3-(Quinolin-8-yl)phenyl)methanol involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can interact with enzymes and receptors, modulating biological processes such as inflammation and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound, known for its broad spectrum of biological activities.
Isoquinoline: A structural isomer with similar pharmacological properties.
Quinazoline: Another nitrogen-containing heterocycle with therapeutic potential
Uniqueness: (3-(Quinolin-8-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a phenylmethanol group enhances its versatility in various applications .
Eigenschaften
Molekularformel |
C16H13NO |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
(3-quinolin-8-ylphenyl)methanol |
InChI |
InChI=1S/C16H13NO/c18-11-12-4-1-6-14(10-12)15-8-2-5-13-7-3-9-17-16(13)15/h1-10,18H,11H2 |
InChI-Schlüssel |
OQUTZZFYUNKLFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C3=CC=CC(=C3)CO)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide](/img/structure/B11875993.png)

![2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11876004.png)





![2-(Trifluoromethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B11876047.png)

